Product packaging for 2-Methylquinoline-8-sulfonyl chloride(Cat. No.:CAS No. 119373-30-7)

2-Methylquinoline-8-sulfonyl chloride

Cat. No.: B2974050
CAS No.: 119373-30-7
M. Wt: 241.69
InChI Key: RPWDAINAYBADIO-UHFFFAOYSA-N
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Description

Significance of Quinoline (B57606) Derivatives as Key Heterocyclic Scaffolds in Synthetic Organic Chemistry

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a foundational structure in synthetic organic chemistry. iipseries.org Derivatives of quinoline are not merely laboratory curiosities; they are prevalent in nature, forming the core of numerous alkaloids like quinine (B1679958), which has been used for centuries. iipseries.org In modern science, the quinoline framework is recognized as a "privileged scaffold," meaning it is a molecular structure that is capable of binding to multiple biological targets. This versatility has made quinoline derivatives central to drug discovery and medicinal chemistry. nih.gov

The applications of quinoline-based compounds are extensive and varied:

Medicinal Chemistry : Numerous drugs incorporate the quinoline core, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. nih.gov The discovery of the anticancer properties of camptothecin, a quinoline alkaloid, spurred significant research into developing new anticancer drugs based on this scaffold. nih.gov

Materials Science : The rigid, planar structure and electronic properties of the quinoline ring system make its derivatives suitable for applications in materials science, such as in the creation of sensors and luminescent materials.

Catalysis : Quinoline derivatives are also employed as ligands in organometallic catalysis, highlighting their importance in facilitating chemical transformations.

The ability to functionalize the quinoline ring at various positions allows chemists to fine-tune the steric and electronic properties of the resulting molecules, leading to compounds with enhanced efficacy and selectivity for specific biological or material functions.

Overview of Arylsulfonyl Chlorides as Versatile Reactive Intermediates

Arylsulfonyl chlorides are a class of organic compounds characterized by a sulfonyl chloride group (–SO₂Cl) attached to an aromatic ring. This functional group is highly reactive, making these compounds valuable intermediates in organic synthesis. The sulfur atom in the sulfonyl chloride group is highly electrophilic, rendering it susceptible to attack by a wide range of nucleophiles.

This reactivity allows arylsulfonyl chlorides to participate in several key chemical transformations, including:

Sulfonamide Formation : They react readily with primary and secondary amines to form sulfonamides, a class of compounds with significant pharmacological importance.

Sulfonate Ester Synthesis : Their reaction with alcohols yields sulfonate esters.

Cross-Coupling Reactions : In more advanced applications, arylsulfonyl chlorides can be used in various metal-catalyzed cross-coupling reactions to form C-S, C-Cl, and C-C bonds.

The utility of arylsulfonyl chlorides is enhanced by their general stability under ambient conditions and the commercial availability of a wide variety of substituted analogues.

Defining the Academic Research Scope for 2-Methylquinoline-8-sulfonyl chloride

The academic research scope for this compound is primarily defined by its role as a specialized synthetic intermediate. Researchers utilize this compound to synthesize novel, more complex molecules by leveraging the reactivity of the sulfonyl chloride group. The presence of the 2-methylquinoline (B7769805) scaffold provides a specific steric and electronic environment that influences the properties of the final products.

The primary research applications involve using this compound as a starting material for:

Synthesis of Novel Sulfonamides : By reacting it with a diverse library of amines, researchers can generate a wide range of 2-methylquinoline-8-sulfonamides. These new compounds are often screened for biological activity, with research targeting areas such as carbonic anhydrase inhibitors or other enzymatic targets. nih.govresearchgate.net

Preparation of Biologically Active Molecules : The quinoline-sulfonamide moiety is increasingly incorporated into molecules designed as biologically active compounds, such as 5-HT receptor ligands. researchgate.net The specific substitution pattern of this compound allows for the exploration of structure-activity relationships, where the position of the methyl and sulfonamide groups can be correlated with biological efficacy.

Below is a table detailing the properties of the subject compound and a closely related analogue, Quinoline-8-sulfonyl chloride.

PropertyThis compoundQuinoline-8-sulfonyl chloride
CAS Number 119373-30-7 cymitquimica.combldpharm.com18704-37-5 nih.govglentham.com
Molecular Formula C₁₀H₈ClNO₂S cymitquimica.comC₉H₆ClNO₂S nih.govglentham.com
Molecular Weight 241.7 g/mol cymitquimica.com227.67 g/mol nih.govglentham.com
Purity 95% cymitquimica.com≥ 98.0% glentham.com
Physical Appearance Not specifiedWhite or off-white crystalline powder or crystals glentham.com
Melting Point Not specified126.0 - 132.0 °C glentham.com

This table presents available data for this compound and compares it with the more extensively documented Quinoline-8-sulfonyl chloride.

Historical Context and Evolution of Research on Quinoline Sulfonyl Chlorides

The journey of quinoline chemistry began in 1834 when it was first isolated from coal tar. iipseries.org The natural occurrence of quinoline alkaloids, such as quinine from Cinchona trees, established the biological relevance of this scaffold early on. The 20th century saw a surge in the synthesis of quinoline derivatives, driven by the need for new therapeutic agents. iipseries.org

The development of methods to synthesize quinoline sulfonyl chlorides marked a significant advancement, providing chemists with a powerful tool to create new derivatives. Initially, the synthesis of compounds like quinoline-8-sulfonyl chloride was a multi-step process, typically involving the preparation of the corresponding sulfonic acid followed by a separate chlorination step. guidechem.com Over time, more direct and efficient synthetic routes were developed, such as the direct treatment of quinoline with chlorosulfonic acid. guidechem.com

The evolution of these synthetic methods has made quinoline sulfonyl chlorides more accessible, facilitating their use in a broader range of research. In the late 20th century, there was growing interest in using quinoline sulfonyl chlorides as reagents in peptide synthesis and other organic transformations. guidechem.com Today, research continues to explore new ways to synthesize and utilize these versatile intermediates in the development of novel compounds for medicinal and material science applications. mdpi.com

The table below summarizes some of the key historical synthetic methods for preparing the quinoline core structure.

Name of SynthesisYearDescription
Skraup Synthesis 1880Condensation of glycerine with an aromatic amine (like aniline) in the presence of sulfuric acid and an oxidizing agent (like nitrobenzene). iipseries.org
Riehm Synthesis 1885Reaction of arylamine hydrochlorides and ketones, heated for an extended period, to produce quinoline derivatives. iipseries.org
Conrad-Limpach Synthesis 1887Condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines. iipseries.org
Combes Synthesis 1888Condensation of aniline (B41778) with acetoacetone followed by cyclization in the presence of an acid to form 2,4-disubstituted quinolines. iipseries.orgguidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClNO2S B2974050 2-Methylquinoline-8-sulfonyl chloride CAS No. 119373-30-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylquinoline-8-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c1-7-5-6-8-3-2-4-9(10(8)12-7)15(11,13)14/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWDAINAYBADIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2S(=O)(=O)Cl)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119373-30-7
Record name 2-methylquinoline-8-sulfonyl chloride
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Chemical Reactivity and Mechanistic Studies of 2 Methylquinoline 8 Sulfonyl Chloride

Reactivity Profile of the Sulfonyl Chloride Functional Group

The sulfur(VI) center in 2-methylquinoline-8-sulfonyl chloride is electron-deficient due to the presence of two electronegative oxygen atoms and a chlorine atom. This pronounced electrophilicity is the cornerstone of its chemical behavior.

The most characteristic reaction of arenesulfonyl chlorides is nucleophilic substitution, where the chloride ion acts as a leaving group. These reactions typically proceed through a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur center. The nucleophile attacks the sulfur atom, leading to a transient trigonal bipyramidal intermediate or transition state, which then collapses to form the product with the expulsion of the chloride ion. mdpi.com

The rate of these reactions is influenced by several factors:

Nucleophile Strength: Stronger nucleophiles, such as primary and secondary amines, react more readily than weaker ones like alcohols or water.

Solvent: Polar solvents can stabilize the transition state, facilitating the reaction.

Steric Hindrance: The steric bulk around the sulfonyl group, including from the ortho-methyl group on the quinoline (B57606) ring, can affect the accessibility of the sulfur atom to the incoming nucleophile. mdpi.com

Common nucleophiles that react with this compound include amines (to form sulfonamides), alcohols (to form sulfonate esters), and water (leading to hydrolysis to the corresponding sulfonic acid). The reactivity of arenesulfonyl chlorides is generally enhanced by electron-withdrawing substituents on the aromatic ring and decreased by electron-donating groups. mdpi.com

Beyond the more common S-N and S-O bond formations, the sulfonyl chloride group can serve as an electrophilic sulfur synthon for the creation of carbon-sulfur (C-S) bonds, leading to the synthesis of sulfones. However, this transformation often requires specific catalytic conditions, as direct reaction with many carbon nucleophiles can be challenging.

A notable example of this reactivity is the copper(I)-catalyzed cross-coupling reaction between arylsulfonyl chlorides and aryl boronic acids. In this process, the arylsulfonyl chloride serves as a sulfur source for the synthesis of diaryl thioethers, which can then be oxidized to the corresponding sulfones. The reaction is typically initiated by the reduction of the sulfonyl chloride, followed by a copper-catalyzed C-S coupling. researchgate.net This methodology demonstrates the potential of using sulfonyl chlorides like this compound as synthons for C-S bond construction, expanding their synthetic utility beyond traditional sulfonamide formation. researchgate.net

Another approach involves the reaction of arenesulfonyl chlorides with organozinc reagents. This method provides a direct route to variously substituted sulfones in moderate to high yields under mild conditions, showcasing the versatility of sulfonyl chlorides as electrophilic partners in C-S bond formation.

Derivatization into Sulfonamide Scaffolds

The most prominent application of this compound in synthetic chemistry is its use as a precursor for sulfonamides. The reaction with primary or secondary amines, known as aminolysis or sulfonylation, is a robust and widely used method for constructing the sulfonamide linkage, a key pharmacophore in many therapeutic agents.

The reaction of this compound with primary or secondary amines proceeds via nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom. libretexts.org This is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. nih.gov The reaction is generally efficient and compatible with a wide range of amine substrates. rsc.orgcdnsciencepub.com

The general procedure involves dissolving the amine in a suitable aprotic solvent (e.g., dichloromethane (B109758), chloroform, or THF) with a base, followed by the addition of the sulfonyl chloride. The reaction is often stirred at room temperature until completion. mdpi.com

Below is a table of representative aminolysis reactions using analogous quinoline sulfonyl chlorides, illustrating the typical conditions and outcomes.

Sulfonyl ChlorideAmineBaseSolventYieldReference
Quinoline-8-sulfonyl chloridePropargylamineTriethylamineChloroformGood researchgate.net
Quinoline-8-sulfonyl chlorideN-methylpropargylamineTriethylamineChloroformGood researchgate.net
Benzenesulfonyl chlorideDibutylamineSodium HydroxideWater94% cdnsciencepub.com
Benzenesulfonyl chloride1-OctylamineSodium HydroxideWater98% cdnsciencepub.com

To improve reaction efficiency, expand substrate scope to less reactive amines, or achieve milder reaction conditions, various catalytic methods have been developed for sulfonamide synthesis. Copper-based catalysts have been shown to be particularly effective in facilitating the coupling of sulfonyl chlorides with amines. dntb.gov.ua

For example, copper(I) oxide has been utilized as a catalyst for the synthesis of sulfonamides from sulfonyl chlorides and tertiary amines through an oxidative cleavage of C-N bonds. researchgate.net Other approaches leverage copper catalysts to mediate the formation of the S-N bond from sodium sulfinates and amines, which often proceed via sulfonyl radical intermediates. dntb.gov.ua While direct catalytic aminolysis of sulfonyl chlorides is less common than for aryl halides, research into transition-metal catalysis, including palladium- and copper-based systems, continues to provide new avenues for efficient sulfonamide synthesis under mild conditions. nih.govprinceton.edu

The synthesis of enantiomerically pure sulfonamides is of great interest in medicinal chemistry, as chirality often plays a crucial role in biological activity. A straightforward method to achieve this is by reacting a sulfonyl chloride precursor, such as this compound, with a chiral primary or secondary amine. This reaction forms a diastereomeric mixture if the sulfonamide product contains a new stereocenter, or a single enantiomer if the only stereocenter is from the amine.

A general procedure for this synthesis involves adding the sulfonyl chloride to a solution of the chiral amine and a base, such as powdered potassium hydroxide, in a dry solvent like dichloromethane. mdpi.com The reaction is typically stirred at room temperature for an extended period (e.g., 24 hours) to ensure completion. This method has been successfully applied to synthesize a series of chiral sulfonamides from various sulfonyl chlorides and chiral amines derived from the 2-azabicycloalkane skeleton. mdpi.com The resulting chiral sulfonamides are often obtained in good yields after chromatographic purification. mdpi.com This approach highlights the utility of sulfonyl chlorides as versatile building blocks for accessing complex and stereochemically defined molecules.

Formation of Sulfonate Esters and Other Sulfonyl Derivatives

This compound is a reactive intermediate primarily used in the synthesis of sulfonate esters and sulfonamides. The high reactivity of the sulfonyl chloride functional group (–SO₂Cl) is attributed to the electron-withdrawing nature of the oxygen and chlorine atoms, which renders the sulfur atom highly electrophilic and susceptible to nucleophilic attack.

The formation of sulfonate esters occurs through the reaction of this compound with alcohols or phenols. This reaction, a form of sulfonylation (specifically, tosylation if using p-toluenesulfonyl chloride), is typically conducted in the presence of a non-nucleophilic base, such as pyridine. masterorganicchemistry.comreactionweb.io The base serves a dual purpose: it deprotonates the alcohol to increase its nucleophilicity and neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction. masterorganicchemistry.com The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion as a leaving group. youtube.com The reaction proceeds with retention of configuration at the alcohol's carbon center because the C-O bond of the alcohol is not broken. youtube.comlibretexts.org The resulting sulfonate esters are stable compounds and are themselves excellent leaving groups in subsequent nucleophilic substitution reactions. libretexts.orgdoubtnut.com

Similarly, this compound reacts with primary or secondary amines to form the corresponding N-substituted sulfonamides. This reaction also proceeds via nucleophilic attack, where the nitrogen atom of the amine acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride and displacing the chloride. A base, such as triethylamine or pyridine, is typically used to quench the HCl byproduct. saskoer.ca The synthesis of various quinoline-sulfonamides has been reported using this standard method, highlighting its utility in generating diverse molecular structures. saskoer.ca

The conditions for these reactions are generally mild, often occurring at or below room temperature in an appropriate organic solvent. The choice of base and solvent can be optimized to achieve high yields.

Derivative TypeNucleophileKey Reagents/ConditionsProduct
Sulfonate EsterAlcohol (R-OH)Pyridine or Triethylamine, Organic Solvent (e.g., CH₂Cl₂)2-Methylquinoline-8-sulfonate ester
SulfonamideAmine (R-NH₂)Pyridine or Triethylamine, Organic Solvent (e.g., Acetonitrile)N-substituted 2-methylquinoline-8-sulfonamide

Exploration of Cross-Coupling Reactions and C-H Functionalization

The sulfonyl chloride group of compounds like this compound can participate in palladium-catalyzed cross-coupling reactions. In these transformations, the sulfonyl chloride does not act as a sulfonating agent but rather as an electrophilic partner where the entire -SO₂Cl group is displaced. This type of reaction is often referred to as a desulfonylative cross-coupling.

One of the most prominent examples is the Suzuki-Miyaura cross-coupling, which typically forms carbon-carbon bonds between an organoboron compound and an organic halide. researchgate.netacs.org Research has shown that arenesulfonyl chlorides can substitute for aryl halides in this reaction. researchgate.netchemrevlett.com The generally accepted mechanism for these couplings involves a Pd(0)/Pd(II) catalytic cycle. acs.org The cycle begins with the oxidative addition of the sulfonyl chloride's C-S bond to a Pd(0) complex, forming a Pd(II) intermediate. This step, involving the cleavage of the relatively inert C-S bond, is crucial. acs.org Following oxidative addition, a transmetalation step occurs with the boronic acid (activated by a base), transferring the organic group from boron to the palladium center. nih.gov The cycle concludes with a reductive elimination step, which forms the new C-C bond of the biaryl product and regenerates the active Pd(0) catalyst. youtube.com

The reactivity of sulfonyl chlorides in these reactions is significant, with some studies showing their reactivity to be greater than corresponding aryl bromides but less than aryl iodides (ArI > ArSO₂Cl > ArBr > ArCl). researchgate.net This allows this compound to be a potential substrate for synthesizing 8-aryl-2-methylquinolines. While less common than Heck or Sonogashira reactions with aryl halides, the principle of using sulfonyl derivatives as coupling partners is an active area of research. masterorganicchemistry.comreactionweb.iomasterorganicchemistry.comacs.org

Coupling ReactionCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraArylboronic acidPd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)8-Aryl-2-methylquinoline
StilleOrganostannanePd(0) catalyst8-Aryl/vinyl-2-methylquinoline
HeckAlkenePd catalyst, Base8-Alkenyl-2-methylquinoline
SonogashiraTerminal alkynePd catalyst, Cu(I) cocatalyst, Base8-Alkynyl-2-methylquinoline

A related area of reactivity involves the functionalization of the 2-methyl group on the quinoline ring, rather than reactions at the 8-sulfonyl chloride position. An efficient, transition-metal-free method has been developed for the C(sp³)-H sulfonylation of 2-methylquinolines to produce 2-sulfolmethyl quinolines. nih.gov

This transformation does not use this compound as a starting material but rather functionalizes the 2-methylquinoline (B7769805) core. The reaction typically employs an inexpensive sulfonyl source, such as a sulfonyl hydrazide, in the presence of an oxidant like tert-butyl peroxybenzoate (TBPB) and an additive such as potassium iodide (KI). nih.gov

The proposed mechanism for this reaction involves radical intermediates. The oxidant (TBPB) is thought to initiate the process, leading to the formation of a sulfonyl radical from the sulfonyl hydrazide. This sulfonyl radical then participates in a sequence that results in the functionalization of the C-H bond of the methyl group on the quinoline. nih.gov This method provides a direct way to install a sulfone group at the methyl position, offering a complementary strategy to reactions involving the pre-functionalized sulfonyl chloride at the quinoline core. researchgate.netresearchgate.net The development of such metal-free C-H functionalization methods is of high interest as it aligns with principles of green and sustainable chemistry. researchgate.netorgoreview.com

Detailed Reaction Mechanism Elucidation for Transformations Involving this compound

The mechanisms of reactions involving arenesulfonyl chlorides have been investigated through kinetic studies, particularly for solvolysis and sulfonamide/sulfonate ester formation. The hydrolysis of aromatic sulfonyl chlorides in water has been shown to proceed via a bimolecular nucleophilic substitution (SN2) mechanism for both the neutral water reaction and the alkaline hydrolysis. rsc.orgmdpi.com Kinetic data, including activation parameters and solvent isotope effects, support a mechanism where bond-making (nucleophilic attack) and bond-breaking (chloride departure) are significant in the transition state. rsc.orgmdpi.com

For the reaction of a sulfonyl chloride with an alcohol in the presence of pyridine, the mechanism is a straightforward nucleophilic acyl substitution analogue. youtube.comlibretexts.org The alcohol attacks the sulfur atom, and the pyridine acts as a base to remove the proton from the resulting protonated intermediate. masterorganicchemistry.commasterorganicchemistry.com In some cases, particularly with hindered substrates or in the absence of a strong nucleophile, an elimination-addition mechanism proceeding through a highly reactive "sulfene" intermediate (R₂C=SO₂) has been proposed, especially when a base is used with a sulfonyl chloride possessing an α-hydrogen. acs.org However, for arenesulfonyl chlorides like this compound, which lack α-hydrogens, the direct nucleophilic substitution pathway is dominant.

In palladium-catalyzed desulfonylative cross-couplings, kinetic analysis of related systems (using sulfinate salts) has helped to elucidate the mechanism. nih.gov These studies have identified different catalyst resting states and turnover-limiting steps depending on the substrate. For instance, in some cases, transmetalation is the rate-determining step, while in others, the extrusion of SO₂ from a palladium(II) intermediate is turnover-limiting. nih.gov The in-situ reduction of the Pd(II) precatalyst to the active Pd(0) species is often mediated by the homocoupling of the sulfonyl-containing reagent. nih.gov

Theoretical calculations, primarily using Density Functional Theory (DFT), have provided deeper insight into the reaction pathways for transformations involving sulfonyl groups. For the reaction between a sulfonic acid and an alcohol, DFT studies have been used to compare different potential mechanisms, including SN1- and SN2-type pathways, as well as those involving pentacoordinate sulfur intermediates. researchgate.net These calculations have shown that pathways involving a sulfonylium cation intermediate (SN1-like) can have low activation barriers, suggesting their viability under certain conditions. researchgate.net

In the context of palladium-catalyzed cross-coupling, DFT calculations have been instrumental in modeling the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. acs.org Computational studies support the feasibility of the oxidative addition of a C-S bond to a Pd(0) center, which is a key step in desulfonylative couplings. researchgate.netnih.govnih.gov These models help to predict the geometries of intermediates and transition states, calculate activation energies, and rationalize the observed reactivity and selectivity. For example, DFT calculations combined with kinetic analysis have been used to build detailed mechanistic models for related palladium-catalyzed reactions, such as the formylation of aryl bromides, which shares common mechanistic steps. acs.org Such combined experimental-theoretical approaches are crucial for understanding the nuanced roles of ligands, additives, and substrate electronics in controlling the reaction outcome. nih.gov

Structural Characterization and Spectroscopic Analysis in 2 Methylquinoline 8 Sulfonyl Chloride Research

Advanced Spectroscopic Methods for Structural Elucidation of the Compound and Its Derivatives

Spectroscopic methods are indispensable for confirming the identity, purity, and detailed structural features of newly synthesized compounds. High-resolution techniques offer deep insights into the connectivity of atoms, the nature of functional groups, and the electronic environment within the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-Methylquinoline-8-sulfonyl chloride and its derivatives in solution. Through the analysis of ¹H and ¹³C NMR spectra, the precise chemical environment of each hydrogen and carbon atom in the molecule can be determined.

In the ¹H NMR spectrum of a 2-methylquinoline (B7769805) derivative, the methyl protons typically appear as a singlet in the upfield region, generally around δ 2.7 ppm. chemicalbook.com The aromatic protons of the quinoline (B57606) ring system exhibit complex splitting patterns in the downfield region, typically between δ 7.0 and 9.0 ppm, due to spin-spin coupling. chemicalbook.com The exact chemical shifts are influenced by the electronic effects of the substituents. For instance, the strongly electron-withdrawing sulfonyl chloride group at the C8 position is expected to deshield the adjacent proton (H7), shifting it further downfield.

The ¹³C NMR spectrum provides information on the carbon skeleton. The methyl carbon of the 2-methyl group is expected to resonate at approximately δ 25 ppm. tsijournals.com The carbons of the quinoline ring appear in the aromatic region (δ 120-160 ppm), with the carbon atom attached to the sulfonyl chloride group (C8) and the carbon atoms in the heterocyclic ring showing characteristic shifts influenced by the nitrogen atom and the sulfonyl chloride substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on data from analogous compounds and general substituent effects. Actual experimental values may vary.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
2-CH₃~2.7~25
H3~7.3-7.5~122-124
H4~8.0-8.2~136-138
H5~7.8-8.0~128-130
H6~7.6-7.8~127-129
H7~8.1-8.3~132-134
C2-~158-160
C3-~122-124
C4-~136-138
C4a-~146-148
C5-~128-130
C6-~127-129
C7-~132-134
C8-~135-137
C8a-~148-150

High-Resolution Mass Spectrometry (HR-MS) is a powerful tool for the precise determination of the molecular weight and elemental composition of this compound and its derivatives. Unlike unit-resolution mass spectrometry, HR-MS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of its molecular formula.

For this compound (C₁₀H₈ClNO₂S), the expected exact mass can be calculated. HR-MS analysis, often using techniques like Electrospray Ionization (ESI), would aim to detect the protonated molecule [M+H]⁺. The high accuracy of the mass measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

The fragmentation pattern observed in the mass spectrum provides further structural information. For quinoline derivatives, common fragmentation pathways include the loss of small molecules. The sulfonyl chloride moiety is also prone to characteristic fragmentation, such as the loss of SO₂ or Cl. Analyzing these fragmentation patterns helps to confirm the presence of the key functional groups and their connectivity within the molecule.

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the FTIR and Raman spectra would be expected to show several key vibrational modes. The sulfonyl chloride group (-SO₂Cl) is particularly diagnostic, exhibiting strong characteristic stretching vibrations. The asymmetric (ν_as) and symmetric (ν_s) stretching modes of the S=O bonds are typically observed in the regions of 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹, respectively.

The quinoline ring system gives rise to a series of complex bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the fused rings typically appear in the 1400-1650 cm⁻¹ region. The presence of the methyl group would be indicated by its characteristic C-H stretching and bending vibrations. By comparing the experimental spectra with those of known quinoline and sulfonyl chloride compounds, the successful synthesis and purity of the target molecule can be confirmed. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
-SO₂ClAsymmetric S=O Stretch1370 - 1380Strong
-SO₂ClSymmetric S=O Stretch1170 - 1190Strong
Aromatic C-HC-H Stretch> 3000Medium-Weak
Quinoline RingC=C / C=N Stretch1400 - 1650Medium-Strong
Methyl C-HC-H Stretch2850 - 2960Medium
Methyl C-HC-H Bend~1375, ~1450Medium

Electronic Absorption Spectroscopy, or UV-Vis spectroscopy, provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals.

The UV-Vis spectrum of quinoline and its derivatives is characterized by distinct absorption bands originating from π→π* transitions within the aromatic system. researchgate.net Typically, quinoline itself shows two main absorption bands. For this compound, the spectrum is expected to be similar but modulated by the substituents. The methyl group (an auxochrome) and the sulfonyl chloride group (which can influence the electronic distribution) will cause shifts in the position (wavelength) and intensity of these absorption maxima. Studies on related compounds, such as 8-hydroxyquinoline (B1678124) derivatives, show absorption peaks related to the π→π* and n→π* transitions of the quinoline ring. researchgate.net By analyzing these shifts (bathochromic or hypsochromic), researchers can gain qualitative information about the electronic effects of the substituents on the quinoline chromophore. researchgate.net

Crystallographic Analysis for Solid-State Structure Determination

While spectroscopic methods provide invaluable information about molecular structure in solution, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state.

Obtaining suitable single crystals of a compound allows for its analysis by single-crystal X-ray diffraction. This technique provides a detailed picture of the molecular geometry, including bond lengths, bond angles, and torsional angles, with very high precision.

In the crystal structure of Quinoline-8-sulfonamide (B86410), the molecule exhibits specific intra- and intermolecular interactions. researchgate.net An intramolecular hydrogen bond is observed between one of the sulfonamide N-H protons and the quinoline ring's nitrogen atom. In the crystal lattice, molecules form dimers through intermolecular N-H···O hydrogen bonds between the sulfonamide groups. These dimers are further organized into a one-dimensional polymeric structure through π-π stacking interactions between the benzene (B151609) rings of adjacent quinoline systems. researchgate.net

It can be inferred that derivatives of this compound, particularly sulfonamides formed by its reaction with amines, would exhibit similar rich intermolecular interactions, including hydrogen bonding involving the sulfonamide group and potential π-π stacking of the quinoline rings. The presence of the 2-methyl group might introduce steric effects that could influence the packing arrangement in the crystal lattice compared to the unsubstituted analogue.

Table 3: Crystallographic Data for the Analogous Compound Quinoline-8-sulfonamide

Parameter Value
Chemical FormulaC₉H₈N₂O₂S
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.9431 (3)
b (Å)10.4542 (2)
c (Å)10.4648 (2)
β (°)109.313 (2)
Volume (ų)923.33 (4)
Z4
(Data obtained from Marciniec et al., Acta Crystallogr. Sect. E, 2012, 68, o2826)

Computational Chemistry in Structural and Reactivity Studies

Computational chemistry provides indispensable tools for investigating the properties of this compound at a molecular level, offering insights that complement experimental data.

Density Functional Theory (DFT) is a robust quantum mechanical method used to predict the structural and electronic properties of molecules. For this compound, DFT calculations can be employed to determine its most stable three-dimensional conformation (molecular geometry). These calculations optimize bond lengths, bond angles, and dihedral angles to find the minimum energy structure.

Beyond geometry, DFT is used to calculate key electronic properties that govern the molecule's reactivity and spectroscopic behavior.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this compound, negative potential would be expected around the sulfonyl oxygens and the quinoline nitrogen, while a positive potential would be found near the sulfur atom and hydrogen atoms.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information on charge delocalization and hyperconjugative interactions within the molecule, offering a deeper understanding of its electronic structure and stability.

DFT-Calculated PropertyInformation ProvidedRelevance to this compound
Optimized Geometry Bond lengths, bond angles, dihedral anglesProvides the most stable 3D structure of the molecule.
HOMO/LUMO Energies Electron-donating/accepting ability, reactivityPredicts sites of reaction; HOMO-LUMO gap indicates stability.
MEP Surface Electrostatic potential, charge distributionIdentifies nucleophilic and electrophilic sites for reactions.
NBO Analysis Intramolecular charge transfer, hyperconjugationExplains electronic stabilization within the molecule.

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model conformational changes and intermolecular interactions in different environments, such as in a solvent or in the solid state. researchgate.netnih.gov

For this compound, MD simulations can be used to:

Explore Conformational Space: The molecule has rotational freedom, particularly around the quinoline-sulfur bond. MD simulations can explore the different accessible conformations and their relative stabilities over time.

Analyze Solvation: By placing the molecule in a simulation box with solvent molecules (e.g., water), MD can be used to study how the solvent organizes around the solute. Radial distribution functions (RDFs) can be calculated to quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute, revealing the nature of solvation shells and solute-solvent hydrogen bonding.

Study Intermolecular Interactions: In simulations of multiple solute molecules, MD can model the formation and dynamics of intermolecular interactions like hydrogen bonds and π-π stacking, providing insight into the initial stages of aggregation and crystallization. nih.gov

Computational methods, particularly DFT, are widely used to predict spectroscopic data that can be compared with experimental results for structural confirmation.

Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, specific peaks can be assigned to the stretching or bending of particular functional groups (e.g., S=O stretch, C=N stretch of the quinoline ring).

NMR Spectroscopy: While more computationally intensive, methods exist to predict NMR chemical shifts (¹H and ¹³C), which are highly sensitive to the electronic environment of each nucleus.

In addition to spectroscopic parameters, computational chemistry is used to calculate various reactivity descriptors . These indices, derived from conceptual DFT, quantify the reactivity of different atomic sites within the molecule.

Fukui Functions: These functions indicate the change in electron density at a particular site upon the addition or removal of an electron. They are used to predict the most likely sites for nucleophilic attack (where the function f+ is high) and electrophilic attack (where f- is high).

Bond Dissociation Energies (BDE): BDE calculations can estimate the energy required to homolytically break a specific bond. This is useful for predicting the stability of the molecule and its susceptibility to radical reactions. For this compound, the BDE of the S-Cl bond is particularly relevant to its reactivity with nucleophiles. wikipedia.orgmagtech.com.cn

These computational predictions are invaluable for interpreting experimental data, understanding the molecule's intrinsic properties, and guiding further synthetic and applied research.

Research Applications of 2 Methylquinoline 8 Sulfonyl Chloride As a Versatile Synthon

Role in Medicinal Chemistry Lead Discovery and Optimization

In the quest for new drugs, 2-methylquinoline-8-sulfonyl chloride is a key starting material for generating libraries of compounds for biological screening. technologynetworks.com The process of identifying and refining these "lead" compounds is a cornerstone of drug discovery. 21umas.edu.ye The inherent reactivity of the sulfonyl chloride group with nucleophiles like amines and alcohols allows medicinal chemists to systematically modify the core structure, leading to the discovery and optimization of potent and selective therapeutic agents.

The reaction of this compound with various primary or secondary amines is a primary route to synthesizing quinoline (B57606) sulfonamides. This reaction is a cornerstone for creating diverse molecular scaffolds for drug discovery. mdpi.comrsc.org These sulfonamide derivatives are a prominent class of compounds with a wide range of therapeutic applications. openaccesspub.org For instance, analogous quinoline-5-sulfonyl chlorides have been reacted with amines containing acetylene (B1199291) moieties to produce sulfonamides that, after further modification into 1,2,3-triazole systems, were evaluated for biological activity. nih.gov The straightforward nature of this synthesis allows for the creation of large libraries of related compounds by varying the amine component, which is essential for exploring their therapeutic potential. acs.org

Table 1: Examples of Biologically Active Quinoline Sulfonamide Derivatives Synthesized from Quinoline Sulfonyl Chlorides

Derivative ClassTherapeutic Target/ActivityKey Findings
Acetylenic 8-Hydroxyquinoline-5-sulfonamidesAnticancer, AntimicrobialThe 8-hydroxy group was found to be crucial for activity against cancer cell lines and MRSA. nih.gov
Quinoline-8-sulfonamide-1,2,3-triazolesPyruvate (B1213749) Kinase M2 (PKM2) ModulationDesigned as potential modulators for cancer metabolism, with some compounds showing cytotoxicity toward cancer cells. nih.gov
Hybrid Quinoline-Sulfonamide Metal ComplexesAntimicrobialCadmium(II) complexes of N-(quinolin-8-yl)-4-chloro-benzenesulfonamide showed excellent activity against S. aureus and C. albicans. nih.govresearchgate.net

Quinoline sulfonamides derived from precursors like this compound are extensively investigated as inhibitors of various enzymes and as ligands for cellular receptors. The sulfonamide group can act as a zinc-binding group (ZBG), targeting zinc-dependent enzymes like carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs). acs.orgresearchgate.net

For example, a series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were synthesized and showed potent, low nanomolar inhibition of human carbonic anhydrase (hCA) isoforms I and II. researchgate.net In another study, quinoline-8-sulfonamide (B86410) derivatives were designed as modulators of pyruvate kinase M2 (PKM2), a key enzyme in cancer metabolism. nih.govmdpi.comresearchgate.net These derivatives were synthesized by reacting 8-quinolinesulfonyl chloride with propargylamines, followed by cycloaddition reactions. nih.gov Furthermore, quinoline-based compounds have been developed as sigma 2 (σ2) receptor ligands, which are promising for the treatment of pancreatic cancer. nih.gov The synthesis of these ligands can involve the reaction of an amine with a suitable sulfonyl chloride. nih.gov

The quinoline scaffold is a well-established pharmacophore in the development of anticancer and antimicrobial agents. nih.govresearchgate.net Derivatives synthesized from this compound are integral to this research.

In anticancer research, quinoline derivatives have demonstrated a multitude of mechanisms, including the inhibition of kinases, topoisomerases, and angiogenesis. researchgate.netmdpi.com For instance, new quinoline-8-sulfonamide derivatives have been synthesized and tested for their cytotoxic activity against various cancer cell lines, including lung, skin, and breast cancer. nih.govmdpi.com One such derivative significantly reduced the number of A549 lung cancer cells, indicating a high anti-proliferative effect. mdpi.com

In the antimicrobial field, quinoline sulfonamides have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com Metal complexes of quinoline sulfonamides, in particular, have demonstrated promising results. A cadmium(II) complex of a quinoline-sulfonamide derivative exhibited excellent antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans. nih.govresearchgate.net The versatility of the sulfonyl chloride allows for the introduction of various functional groups that can enhance antimicrobial potency and broaden the spectrum of activity. mdpi.com

Table 2: Anticancer and Antimicrobial Activity of Selected Quinoline Sulfonamide Derivatives

Compound/DerivativeTarget Organism/Cell LineActivity/Key ResultReference
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideC-32, MDA-MB-231, A549 cancer cells; MRSAEfficacy comparable to cisplatin/doxorubicin and oxacillin/ciprofloxacin. nih.gov
Quinoline-8-sulfonamide derivative (9a)A549 lung cancer cellsReduced intracellular pyruvate levels by ~50% and showed a high anti-proliferative effect. nih.gov
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complexStaphylococcus aureus, Candida albicansExcellent antibacterial and antifungal activity with large inhibition zones (21 mm and 25 mm, respectively). nih.govresearchgate.net

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how molecular structure affects biological activity. openaccesspub.orgsmr.org.uk this compound is an ideal starting point for SAR studies because its sulfonyl chloride group allows for the systematic introduction of a wide variety of substituents.

By creating a series of sulfonamides with different amines and testing their biological effects, researchers can identify key structural features required for potency and selectivity. researchgate.net For example, studies on quinoline-5-sulfonamides revealed that a free phenolic group at the 8-position of the quinoline ring was essential for both anticancer and antibacterial activity; methylation of this group led to a total loss of activity. nih.gov Similarly, in a study of 8-hydroxyquinoline-derived Mannich bases, the position of substituents and the compound's ability to chelate metal ions were found to be critical factors modulating their anticancer activity against multidrug-resistant cells. acs.orgnih.gov These detailed SAR studies guide the optimization of lead compounds into more effective drug candidates. technologynetworks.com

Contributions to Materials Science Research

Beyond its biomedical applications, the 2-methylquinoline (B7769805) scaffold is also valuable in materials science, particularly in the development of functional organic materials.

The conjugated aromatic system of the quinoline ring makes it an attractive component for materials used in organic electronics. Quinoline derivatives are utilized in the synthesis of dyes for applications such as dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). ossila.com The molecular structure, and thus the electronic and optical properties, can be fine-tuned through chemical modification. ossila.com While direct use of this compound in this context is less documented, its ability to react with hydroxyl- or amino-functionalized chromophores provides a clear synthetic route to novel functional dyes. The sulfonyl group can be used to link the quinoline unit to other molecular components, influencing the material's charge transport and light-emitting or absorbing properties. For instance, cyanine (B1664457) dyes, which are a major class of functional dyes, often incorporate quinoline moieties. nih.gov The synthesis of these complex dyes can involve the reaction of quinolinium salts with various reagents, a process where a reactive handle like a sulfonyl chloride could be employed for further functionalization. nih.gov

Application in the Synthesis of Ligands for Functional Metal Complexes

This compound is a key precursor for the synthesis of sulfonamide-based ligands capable of coordinating with various metal ions to form functional metal complexes. The reaction of the sulfonyl chloride with primary or secondary amines yields the corresponding N-substituted 2-methylquinoline-8-sulfonamides. These sulfonamides can act as bidentate or polydentate ligands, coordinating to metal centers through the quinoline nitrogen and one of the sulfonyl oxygen atoms or the sulfonamide nitrogen.

The synthesis of hybrid quinoline-sulfonamide metal complexes has been reported, demonstrating the versatility of the quinoline-sulfonamide scaffold in coordination chemistry. nih.gov For instance, the reaction of 8-aminoquinoline (B160924) with a quinolylsulfonyl chloride (an analogous reaction to what could be achieved with this compound and an amino-functionalized molecule) yields a ligand that can be complexed with various metal ions, including Zn(II), Cu(II), Co(II), and Cd(II). nih.govresearchgate.net The resulting complexes have been characterized by various spectroscopic methods and X-ray diffraction, confirming the coordination of the metal ion to the quinoline and sulfonamide moieties. nih.govresearchgate.net

These types of complexes are of interest for their potential applications in various fields, including as antimicrobial agents and in materials science for their photoluminescent properties. nih.gov The specific metal ion and the substituents on the quinoline and sulfonamide components can be varied to fine-tune the electronic and steric properties of the resulting metal complex, thereby influencing its functionality.

Derivatives of quinoline-8-sulfonamide have also been investigated as modulators of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism. nih.gov These studies have shown that the quinoline-sulfonamide scaffold can interact with the magnesium ion in the active site of the enzyme, highlighting its potential as a ligand for biologically relevant metal ions. nih.gov

Below is a table summarizing the types of metal complexes that can be synthesized from quinoline-sulfonamide ligands, which are accessible from precursors like this compound.

Ligand TypeMetal IonPotential Application
N-(quinolin-8-yl)benzenesulfonamideZn(II), Cu(II), Co(II), Cd(II)Antimicrobial Agents
N-(quinolin-8-yl)quinoline-8-sulfonamideZn(II), Cu(II), Co(II), Cd(II)Photoluminescent Materials
Aryl-1,2,3-triazole derivatives of 8-quinolinesulfonamideMg(II) (in enzymes)Enzyme Inhibition (e.g., PKM2)

Catalysis and Ligand Design Research

The unique electronic and steric properties of the this compound scaffold make it an attractive starting material for the development of novel ligands and catalysts for asymmetric synthesis and organocatalysis.

Development of Chiral Ligands from Sulfonylated Quinoline Scaffolds

The introduction of chirality into ligand design is crucial for asymmetric catalysis. This compound can be reacted with chiral amines or amino alcohols to generate a library of chiral sulfonamide ligands. These ligands can then be used to form chiral metal complexes for a variety of enantioselective transformations.

A review of synthetic methods for chiral ligands containing quinoline motifs highlights the importance of this class of compounds in asymmetric catalysis. thieme-connect.com While not specifically mentioning this compound, the review discusses the synthesis of camphor (B46023) sulfonamide-based quinoline ligands. thieme-connect.com This demonstrates the general principle of using sulfonylated quinoline scaffolds to create chiral environments around a metal center. The synthesis typically involves the reaction of a sulfonyl chloride with a chiral diamine, followed by further elaboration to form the final ligand. thieme-connect.com

The resulting chiral ligands can be used in a range of asymmetric reactions, including carbon-carbon bond formations, allylic reactions, and cycloadditions. researchgate.net The modular nature of the synthesis, starting from a sulfonyl chloride like this compound, allows for the systematic tuning of the ligand's steric and electronic properties to optimize catalyst performance for a specific reaction.

The table below illustrates the potential for creating chiral ligands from this compound by reacting it with various chiral amines.

Chiral AmineResulting Chiral Ligand ScaffoldPotential Catalytic Application
(1R,2R)-1,2-DiaminocyclohexaneN,N'-Bis(2-methylquinoline-8-sulfonyl)-1,2-diaminocyclohexaneAsymmetric Hydrogenation
(S)-(-)-1-Amino-2-propanolN-(2-Hydroxypropyl)-2-methylquinoline-8-sulfonamideAsymmetric Aldol (B89426) Reactions
(R)-(+)-α-MethylbenzylamineN-(α-Methylbenzyl)-2-methylquinoline-8-sulfonamideAsymmetric Transfer Hydrogenation

Exploration in Organocatalysis Involving Quinoline-Sulfonyl Moieties

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. The quinoline scaffold is known to be a key component in some organocatalysts, and the introduction of a sulfonyl moiety can modulate the catalyst's acidity, basicity, and hydrogen-bonding capabilities.

While direct applications of this compound in organocatalysis are not widely reported, the broader class of sulfonamide-based organocatalysts is well-established. For example, P-chiral, N-phosphoryl sulfonamide Brønsted acids have been developed and evaluated for the asymmetric transfer hydrogenation of quinoline-2-carboxylates. mcgill.ca These catalysts demonstrate the potential of sulfonamide groups to act as effective Brønsted acids in organocatalytic transformations.

Furthermore, quinoline-sulfonamide derivatives have been synthesized and studied for their potential as multi-targeting agents for neurodegenerative diseases by inhibiting monoamine oxidases and cholinesterases. rsc.org While not a direct catalytic application in synthesis, this research highlights the ability of the quinoline-sulfonamide scaffold to interact with biological targets, a principle that is also central to organocatalysis.

Future Perspectives and Emerging Directions in 2 Methylquinoline 8 Sulfonyl Chloride Research

Innovative Green Chemistry Approaches for Sustainable Synthesis

The future synthesis of 2-methylquinoline-8-sulfonyl chloride and its derivatives is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Traditional methods for quinoline (B57606) synthesis often require harsh conditions, such as high temperatures and strong acids. researchgate.net Modern approaches, however, are shifting towards more sustainable protocols.

Future synthetic routes are expected to incorporate:

Greener Solvents and Catalysts : Research highlights the use of environmentally benign solvents like water and ethanol, and catalysts such as p-toluenesulfonic acid (p-TSA) and para-sulfonic acid calix nih.govarene, to minimize waste and energy consumption in the synthesis of the quinoline core. researchgate.net Metal-free synthesis protocols are also gaining prominence, offering an environmentally friendly pathway to functionalized quinolines. acs.orgnih.gov

Energy-Efficient Methodologies : Techniques like microwave-assisted synthesis are being explored to shorten reaction times and improve yields. researchgate.net Furthermore, visible-light photocatalysis presents a novel approach for synthesizing sulfonyl-containing quinoline compounds at room temperature, eliminating the need for heating and metal catalysts. google.com

Alternative Chlorination Agents : A significant advancement involves replacing traditional, often harsh, chlorinating agents like thionyl chloride and chlorosulfonic acid. One patented method for a similar compound, 3-methylquinoline-8-sulfonyl chloride, utilizes bis(trichloromethyl) carbonate as a chlorinating agent in a deep eutectic solvent (DES), which is a greener alternative to volatile organic solvents. google.com This avoids the high temperatures and corrosive gases associated with older methods. google.com

These innovations promise to make the production of this compound more economical, safer, and environmentally sustainable.

Bio-conjugation and Prodrug Design Utilizing Sulfonyl Chloride Reactivity

The high reactivity of the sulfonyl chloride group makes this compound an excellent candidate for applications in medicinal chemistry, particularly in bio-conjugation and prodrug design. The sulfonyl chloride moiety readily reacts with nucleophiles like amines and alcohols, which are abundant in biological systems and synthetic molecules.

Prodrug Development : A key strategy in modern drug design is to mask the active part of a therapeutic agent to improve its delivery, stability, or to reduce toxicity. This "prodrug" is then converted into the active drug within the body. 8-Hydroxyquinoline (B1678124) (HQ) sulfonates have been synthesized as prodrugs that can be activated by the photochemical cleavage of the S-O bond. nih.gov These sulfonate esters are generally stable under physiological conditions. nih.govresearchgate.net The this compound moiety can be similarly used to form sulfonate or sulfonamide linkages with bioactive molecules. This approach can temporarily inactivate a drug, which is then released under specific physiological conditions or external stimuli. nih.govresearchgate.net

Targeted Drug Delivery : The reactivity of the sulfonyl chloride can be exploited to attach the 2-methylquinoline (B7769805) scaffold to targeting ligands, such as antibodies or peptides. This creates a conjugate molecule that can selectively bind to specific cells or tissues (e.g., cancer cells), thereby delivering the quinoline-based therapeutic agent precisely where it is needed and minimizing off-target effects. The development of prodrugs that are activated by specific enzymes overexpressed in tumors, such as fibroblast-activated protein α (FAPα), is a promising area of research. mdpi.com

The ability to form stable sulfonamide and sulfonate ester bonds provides a robust platform for developing next-generation therapeutics with enhanced efficacy and safety profiles.

Advanced Mechanistic Insights through In Situ Spectroscopic Techniques

A deeper understanding of the reaction mechanisms of this compound is crucial for optimizing its use in synthesis and for designing novel applications. While extensive studies exist for arenesulfonyl chlorides, future research will likely focus on applying advanced in situ spectroscopic techniques to probe the specific reactivity of this compound in real-time.

The solvolysis of sulfonyl chlorides is generally considered to proceed through a bimolecular nucleophilic substitution (SN2) pathway, although some SN1 character is possible in highly ionizing solvents like water. beilstein-journals.org The reaction rates are sensitive to the electronic properties of substituents on the aromatic ring. beilstein-journals.org

Future mechanistic investigations could employ:

Rapid-Scan Spectroscopy : Techniques like stopped-flow UV-Vis or rapid-injection NMR spectroscopy can be used to monitor the formation and decay of transient intermediates during reactions. This would allow for the direct observation of species involved in the nucleophilic substitution at the sulfur center.

Computational Modeling : Density Functional Theory (DFT) calculations can be used to map the potential energy surface of the reaction, identifying transition states and intermediates. This can help elucidate the precise balance between bond-forming and bond-breaking steps.

Kinetic Isotope Effects (KIEs) : Measuring the change in reaction rate upon isotopic substitution (e.g., using heavy water as a solvent) can provide detailed information about the transition state structure, particularly the extent of bond cleavage. beilstein-journals.org

These advanced studies will provide a precise, molecular-level picture of how this compound interacts with various nucleophiles, enabling chemists to fine-tune reaction conditions for desired outcomes.

High-Throughput Synthesis and Screening of Novel Derivatives

To accelerate the discovery of new functional molecules, high-throughput synthesis and screening (HTS) methodologies are becoming indispensable. The structure of this compound is well-suited for this approach, allowing for the rapid generation and evaluation of large libraries of novel compounds.

The process typically involves:

Rapid Core Synthesis : Efficient, one-pot, or flow-chemistry methods can be used for the large-scale production of the 2-methylquinoline core structure. researchgate.netnih.gov

Parallel Derivatization : The this compound intermediate can then be reacted in parallel with a diverse collection of building blocks (e.g., amines, alcohols, phenols) using automated liquid handlers and multi-well plates. This generates a library of hundreds or thousands of unique sulfonamide and sulfonate ester derivatives.

High-Throughput Screening (HTS) : The resulting library of compounds is then screened for desired biological or material properties. For example, in drug discovery, compounds would be tested against specific enzymes or cell lines to identify potential hits. annexpublishers.com A series of 2-chloroquinoline (B121035) derivatives were synthesized and screened in-vitro for their ability to inhibit the growth of various strains of fungi and bacteria. annexpublishers.com

This combination of rapid synthesis and screening significantly shortens the timeline for identifying lead compounds for applications in medicine, agrochemicals, and materials science.

Computational-Assisted Design and Discovery of Functional Molecules

In silico methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are powerful tools for rationally designing new molecules and predicting their properties before they are synthesized. ijprajournal.com This computational-first approach saves significant time and resources by focusing laboratory efforts on the most promising candidates.

For this compound, computational design can be applied to:

Target-Based Drug Design : Molecular docking simulations can predict how derivatives of this compound will bind to the active site of a specific biological target, such as an enzyme or a receptor. nih.govresearchgate.net For instance, quinoline-8-sulfonamide (B86410) derivatives have been designed and evaluated in silico as potential modulators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a protein implicated in tumor metabolism. nih.gov These studies provide insights into the key interactions that determine binding affinity and selectivity.

ADMET Prediction : Computational models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives. ijprajournal.com Predicting these pharmacokinetic properties early in the design process helps to eliminate candidates that are likely to fail in later stages of development. ijprajournal.com

Virtual Screening : Large virtual libraries of compounds based on the this compound scaffold can be computationally screened against a biological target to identify a smaller, more manageable set of high-potential candidates for actual synthesis and testing.

The synergy between computational prediction and experimental validation is a cornerstone of modern molecular discovery, and it will be instrumental in unlocking the full potential of this versatile chemical scaffold.

Table 1: In Silico Docking and Activity of Quinoline Sulfonamide Derivatives
CompoundTargetPredicted Binding Affinity (kcal/mol)Experimental Activity (IC50 / GI50)Cell Line
Quinoline-based drugsHuman kallikrein 7-6.6 to -5.4Not ApplicableNot Applicable
Quinoline-8-sulfonamide derivative 9aPKM2Data not specified0.520 mMC32 (Melanoma)
Quinoline-8-sulfonamide derivative 9aPKM2Data not specified0.376 mMCOLO829 (Melanoma)
Quinoline-8-sulfonamide derivative 9aPKM2Data not specified0.609 mMMDA-MB-231 (Breast Cancer)

This table presents examples of data from in silico and in vitro studies on related quinoline sulfonamide structures to illustrate the type of research findings in this area. nih.govresearchgate.net

Interdisciplinary Research at the Interface of Organic Chemistry and Other Sciences

The unique combination of a biologically active quinoline core and a versatile sulfonyl chloride handle makes this compound an ideal tool for interdisciplinary research, bridging organic chemistry with chemical biology, materials science, and medicinal chemistry.

Chemical Biology : The compound can be used to synthesize chemical probes to study biological processes. By attaching a fluorescent tag or a biotin (B1667282) handle via the sulfonyl chloride group, researchers can create molecules to visualize the localization of specific proteins within a cell or to isolate binding partners from complex biological mixtures.

Materials Science : Quinolines are known for their applications in functional materials, such as dyes and organic light-emitting diodes (OLEDs). researchgate.net The sulfonyl chloride group provides a reactive site to incorporate the 2-methylquinoline unit into polymers or onto surfaces, potentially creating new materials with tailored optical, electronic, or sensing properties.

Medicinal Chemistry and Pharmacology : The quinoline scaffold is a "privileged structure" found in numerous approved drugs and bioactive compounds with a wide range of activities, including anticancer, antibacterial, and antifungal properties. nih.govmdpi.com The sulfonyl chloride functional group allows for the systematic modification of the quinoline core to explore structure-activity relationships (SAR) and optimize therapeutic properties, as seen in the development of inhibitors for enzymes like pyruvate kinase M2. researchgate.netnih.gov

Future research at these scientific interfaces will continue to uncover novel applications for this compound, leveraging its distinct chemical properties to address complex challenges in health and technology.

Q & A

Q. What are the standard synthetic routes for preparing 2-Methylquinoline-8-sulfonyl chloride?

The compound is typically synthesized via chlorosulfonation of 8-hydroxyquinoline derivatives. For example, 8-methoxyquinoline undergoes sulfonation with chlorosulfonic acid (ClSO₃H) at room temperature to yield the sulfonyl chloride intermediate. Subsequent reactions with amines in anhydrous acetonitrile, using triethylamine as a HCl acceptor, produce sulfonamide derivatives . Alternative routes involve direct chlorosulfonation of 8-hydroxyquinoline followed by amination, as described in multi-step protocols .

Q. What reagents and conditions are critical for the sulfonation step?

Chlorosulfonic acid (ClSO₃H) is essential for introducing the sulfonyl chloride group. Reactions are performed under anhydrous conditions, often in aprotic solvents like acetonitrile, to prevent hydrolysis. Room temperature is sufficient for sulfonation, avoiding side reactions that may occur at higher temperatures . Sodium hydride in DMF is used for O-methylation of 8-hydroxyquinoline precursors to improve reactivity .

Q. How should researchers handle moisture-sensitive intermediates during synthesis?

Anhydrous solvents (e.g., acetonitrile, DMF) and inert atmospheres (argon/nitrogen) are critical. Intermediates like 8-methoxyquinoline-5-sulfonyl chloride are hygroscopic; storage in desiccators with drying agents (e.g., P₂O₅) is recommended. Reaction progress should be monitored via TLC or HPLC to ensure completion before proceeding to subsequent steps .

Advanced Research Questions

Q. How can the amination step be optimized to maximize yields of sulfonamide derivatives?

A two-fold molar excess of the amine reagent relative to the sulfonyl chloride ensures complete reaction. Triethylamine acts as both a base and HCl scavenger, preventing acid-induced degradation. Solvent choice (e.g., anhydrous acetonitrile) minimizes side reactions. For sterically hindered amines, elevated temperatures (40–50°C) or extended reaction times (12–24 hrs) may improve yields .

Q. What strategies resolve contradictions in reported molar ratios for sulfonamide synthesis?

Discrepancies in amine stoichiometry (e.g., 1.5- vs. 2-fold excess) often arise from differences in amine nucleophilicity or reaction scale. Pilot studies comparing yields under varying conditions are advised. Kinetic monitoring (e.g., in situ IR or NMR) can identify optimal ratios for specific amines .

Q. How can researchers mitigate side reactions during O-methylation of 8-hydroxyquinoline?

Sodium hydride in DMF efficiently deprotonates the hydroxyl group, but residual moisture can lead to hydrolysis. Pre-drying solvents over molecular sieves and using freshly opened NaH are critical. Alternative methylating agents (e.g., methyl iodide or dimethyl sulfate) may reduce side products, though reactivity varies .

Q. What analytical techniques confirm the structural integrity of this compound?

  • ¹H/¹³C NMR : Verify substitution patterns (e.g., methyl group at C2, sulfonyl chloride at C8).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for sulfonamides).
  • Elemental Analysis : Validate purity (>95% by combustion analysis).
  • HPLC : Assess chromatographic homogeneity using reverse-phase columns .

Q. How do electronic effects influence the reactivity of the sulfonyl chloride group?

The electron-withdrawing sulfonyl group enhances electrophilicity at the sulfur center, facilitating nucleophilic attack by amines. Steric effects from the methyl group at C2 may slow reactions with bulky amines. Computational studies (DFT) can predict reactivity trends for novel derivatives .

Methodological Notes

  • Contradiction Analysis : Compare reaction outcomes across studies by adjusting variables (solvent, temperature, stoichiometry) systematically.
  • Experimental Design : Include control reactions (e.g., omitting triethylamine) to isolate the base’s role in scavenging HCl .
  • Data Reproducibility : Document all conditions (e.g., solvent batch, humidity levels) to align with guidelines for replicable synthesis .

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